molecular formula C14H19N3O4S B2731591 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2097899-53-9

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2731591
CAS No.: 2097899-53-9
M. Wt: 325.38
InChI Key: XRNHEHOHMMNRNZ-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is a heterocyclic organic molecule featuring a cyclopenta[c]pyridazinone core fused with a tetrahydrothiophene-3-carboxamide moiety. The compound’s stereochemistry and conformation are critical to its physicochemical properties, and its crystal structure may be resolved using programs like SHELXL (part of the SHELX suite) for refinement and visualized via ORTEP-III for graphical representation .

Properties

IUPAC Name

1,1-dioxo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]thiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-22(20,21)9-11/h8,11H,1-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNHEHOHMMNRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a candidate for pharmacological studies. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Cyclopenta[c]pyridazine moiety : This component suggests potential interactions with biological receptors or enzymes.
  • Tetrahydrothiophene group : Known for its ability to influence biological activity through various mechanisms.

The molecular formula is C13H21N3O3SC_{13}H_{21}N_{3}O_{3}S with a molecular weight of approximately 299.39 g/mol.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific proteins or enzymes through:

  • Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate the binding affinity to target proteins.
  • Molecular Docking Simulations : These can provide insights into the interaction profiles and help predict the biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide exhibit notable anticancer activity. For instance:

  • Thiosemicarbazones : Related compounds have shown significant anticancer properties in various cell lines. The introduction of sulfur atoms in their structure has been linked to enhanced biological profiles .
    Compound TypeActivity ObservedCell Lines Tested
    ThiosemicarbazonesAnticancer activityPatu8988 (pancreatic), SGC7901 (gastric), SMMC7721 (hepatic)
    Similar CompoundsInduced apoptosisVarious cancer cell lines

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in models of seizure and neurotoxicity. For example, certain compounds demonstrated protection against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole-induced seizures without significant neurotoxicity .

Case Study 1: Anticancer Activity

In a study examining thiosemicarbazone derivatives, one compound exhibited a high rate of apoptosis in cancer cells and upregulated caspase 3 expression levels, indicating its potential as an anticancer agent . The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Neuroprotective Activity

Another study focused on the anticonvulsant activity of related compounds showed that specific derivatives could elevate gamma-aminobutyric acid (GABA) levels in the brain significantly. This suggests a mechanism involving neurotransmitter modulation which could be critical for developing new treatments for epilepsy .

Comparison with Similar Compounds

Key Inferences :

  • The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs but may reduce membrane permeability.
  • The fused cyclopenta[c]pyridazinone core is rare in literature, suggesting unique binding modes compared to simpler pyridazine derivatives.

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